5-Cyclopropoxy-6-ethylpyridin-3-amine
Description
5-Cyclopropoxy-6-ethylpyridin-3-amine is a pyridine derivative featuring a cyclopropoxy group at position 5, an ethyl group at position 6, and an amine group at position 3. Its molecular formula is C₁₀H₁₄N₂O, with a molecular weight of 178 g/mol. The cyclopropoxy substituent introduces steric bulk and lipophilicity, while the ethyl group enhances hydrophobic interactions. Such structural attributes make it a candidate for pharmaceutical research, particularly in modulating receptor binding or metabolic stability.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-ethylpyridin-3-amine |
InChI |
InChI=1S/C10H14N2O/c1-2-9-10(13-8-3-4-8)5-7(11)6-12-9/h5-6,8H,2-4,11H2,1H3 |
InChI Key |
WUYGBQBLNCETGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=N1)N)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Cyclopropoxy-6-ethylpyridin-3-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boronic acids as reagents under mild and functional group-tolerant conditions . The preparation of boronic acids, which are essential for the Suzuki–Miyaura coupling, involves several methods, including the reaction of organolithium or Grignard reagents with boron compounds .
Chemical Reactions Analysis
5-Cyclopropoxy-6-ethylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Cyclopropoxy-6-ethylpyridin-3-amine has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-ethylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Molecular and Structural Differences
The table below compares 5-Cyclopropoxy-6-ethylpyridin-3-amine with four analogs from literature and commercial sources:
Substituent Effects on Properties
Cyclopropoxy vs. Cyclopropoxy’s strained three-membered ring may also influence conformational stability in biological systems.
Ethyl vs. Methyl/Trifluoromethyl :
- The ethyl group in the target compound provides greater steric bulk than methyl (), which could affect binding pocket interactions.
- In contrast, the trifluoromethyl group in ’s compound introduces strong electron-withdrawing effects, enhancing metabolic stability and altering electronic distribution on the pyridine ring .
Amine Position: The amine at position 3 (target compound) vs. Position 3 may favor interactions with acidic residues in enzyme active sites .
Physicochemical and Bioactivity Profiles
- Molecular Weight : The target compound (178 g/mol) lies between the lighter 6-Methoxy-5-methylpyridin-3-amine (138 g/mol) and the heavier trifluoromethyl derivative (231 g/mol), aligning with typical drug-like properties (Lipinski’s rules).
- Solubility : Methoxy and methyl groups () improve water solubility compared to the target’s cyclopropoxy and ethyl groups. The trifluoromethyl group () further reduces solubility due to hydrophobicity .
- Reactivity : The amine group in all compounds facilitates nucleophilic reactions, but the electron-deficient pyridine ring in trifluoromethyl derivatives () may reduce electrophilic substitution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
